Structural Differentiation: Conjugated Enone vs. Saturated Ketone Analogs
1-(1-Cyclohexenyl)-2-methylpropan-1-one (CAS 56922-88-4) is structurally distinguished from its closest commercially available analog, 1-cyclohexyl-2-methylpropan-1-one (CAS 6344-47-0), by the presence of an endocyclic double bond in the cyclohexene ring that is conjugated with the carbonyl group, forming an α,β-unsaturated enone system . The saturated analog lacks this conjugation entirely, possessing only a cyclohexyl ring with single bonds . This structural difference is chemically definitive: the conjugated enone functions as a Michael acceptor capable of nucleophilic addition at the β-carbon and participates in [2+2] photocycloaddition reactions, whereas the saturated analog is limited to carbonyl nucleophilic addition at the electrophilic carbon and α-deprotonation pathways [1].
| Evidence Dimension | Molecular structure and π-conjugation |
|---|---|
| Target Compound Data | α,β-unsaturated ketone (enone) with C=C-C=O conjugated system; molecular formula C₁₀H₁₆O; molecular weight 152.23 g/mol; LogP 2.86 |
| Comparator Or Baseline | 1-Cyclohexyl-2-methylpropan-1-one (CAS 6344-47-0): saturated ketone lacking conjugation; molecular formula C₁₀H₁₈O; molecular weight 154.25 g/mol |
| Quantified Difference | Conjugated enone vs. non-conjugated saturated ketone; difference of two hydrogen atoms (C₁₀H₁₆O vs. C₁₀H₁₈O) corresponding to the endocyclic double bond |
| Conditions | Structural comparison based on molecular formula and CAS registry data |
Why This Matters
This structural distinction dictates fundamentally different reactivity profiles: procurement of the saturated analog for applications requiring Michael addition or photocycloaddition chemistry would result in reaction failure.
- [1] SIELC Technologies. 1-(1-Cyclohexenyl)-2-methylpropan-1-one HPLC separation data; LogP 2.86. Published 2018-05-16. View Source
